molecular formula C12H13N5O B15104247 3-ethyl-N-(furan-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

3-ethyl-N-(furan-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B15104247
M. Wt: 243.26 g/mol
InChI Key: HMRLBBNJSWSCMX-UHFFFAOYSA-N
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Description

3-ethyl-N-(furan-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(furan-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-(furan-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-N-(furan-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific substitution pattern and the presence of both furan and triazolopyridazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

3-ethyl-N-(furan-2-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C12H13N5O/c1-2-11-14-15-12-6-5-10(16-17(11)12)13-8-9-4-3-7-18-9/h3-7H,2,8H2,1H3,(H,13,16)

InChI Key

HMRLBBNJSWSCMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)NCC3=CC=CO3

Origin of Product

United States

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